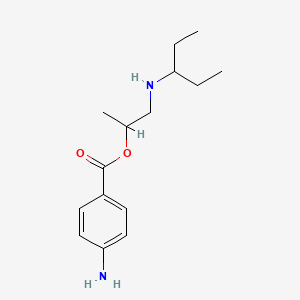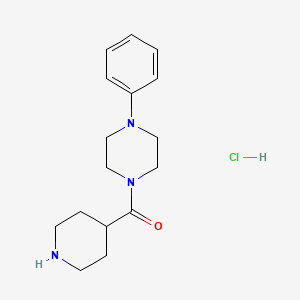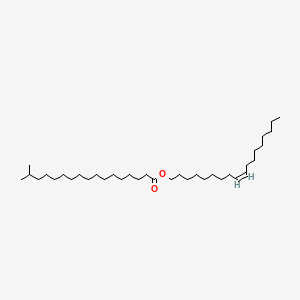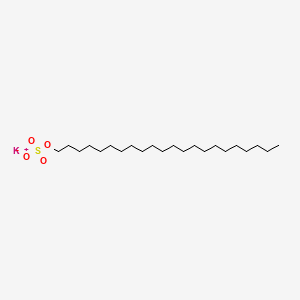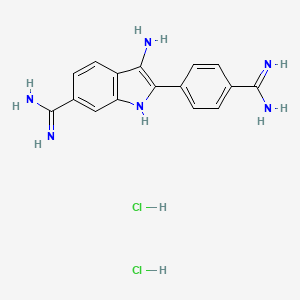
1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole ring substituted with carboximidamide and amino groups, making it a versatile molecule for research and industrial purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride typically involves multi-step organic reactionsCommon reaction conditions include controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products, with parameters like temperature, solvent, and reaction time being critical .
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with different functional groups, while substitution reactions can introduce new substituents on the indole ring .
Applications De Recherche Scientifique
1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carboximidamide: Shares the indole ring and carboximidamide group but lacks the additional amino substituents.
3-Amino-2-phenylindole: Similar indole structure with amino and phenyl groups but different substitution pattern.
4-(Aminoiminomethyl)phenyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride stands out due to its unique combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
74027-82-0 |
|---|---|
Formule moléculaire |
C16H18Cl2N6 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
3-amino-2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C16H16N6.2ClH/c17-13-11-6-5-10(16(20)21)7-12(11)22-14(13)8-1-3-9(4-2-8)15(18)19;;/h1-7,22H,17H2,(H3,18,19)(H3,20,21);2*1H |
Clé InChI |
VYMRDQMGKGCOSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C3=C(N2)C=C(C=C3)C(=N)N)N)C(=N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



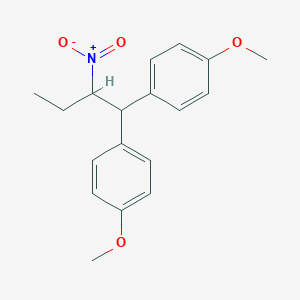
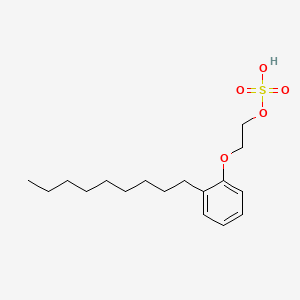
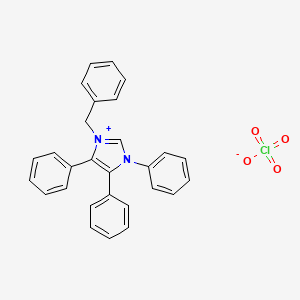
![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
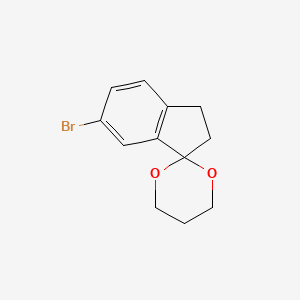
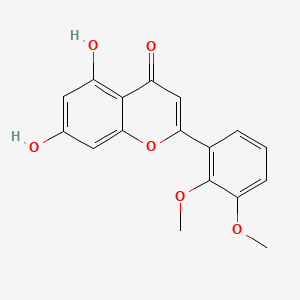
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
